2-Chloro-3-(4-morpholinyl)aniline
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Overview
Description
2-Chloro-3-(4-morpholinyl)aniline is an organic compound with the molecular formula C10H13ClN2O It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom and a morpholine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(4-morpholinyl)aniline typically involves the nucleophilic substitution of a suitable aniline derivative. One common method is the reaction of 2-chloroaniline with morpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-(4-morpholinyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, sodium hydroxide, ethanol.
Major Products Formed:
Oxidation: Corresponding oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-Chloro-3-(4-morpholinyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(4-morpholinyl)aniline involves its interaction with specific molecular targets and pathways. The morpholine group in the compound can interact with various biological receptors, leading to modulation of their activity. The chlorine atom can also participate in electrophilic interactions, enhancing the compound’s reactivity. These interactions contribute to the compound’s biological and chemical effects .
Comparison with Similar Compounds
- 4-Chloro-2-(4-morpholinyl)aniline
- 2-Chloro-4-(morpholin-4-yl)aniline
- 4-Chloro-N-(2-thienylmethylene)aniline
- 2-Chloro-N-(4-chlorobenzylidene)aniline
- 5-Chloro-2-(4-chlorophenylthio)aniline
- 2-Chloro-4-(methylsulfonyl)aniline
Comparison: 2-Chloro-3-(4-morpholinyl)aniline is unique due to the specific positioning of the chlorine and morpholine groups on the aniline ring. This unique structure imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the morpholine group can enhance the compound’s solubility and reactivity, making it more suitable for certain applications .
Properties
Molecular Formula |
C10H13ClN2O |
---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
2-chloro-3-morpholin-4-ylaniline |
InChI |
InChI=1S/C10H13ClN2O/c11-10-8(12)2-1-3-9(10)13-4-6-14-7-5-13/h1-3H,4-7,12H2 |
InChI Key |
YJBMUSKQVFLDQI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=CC(=C2Cl)N |
Origin of Product |
United States |
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